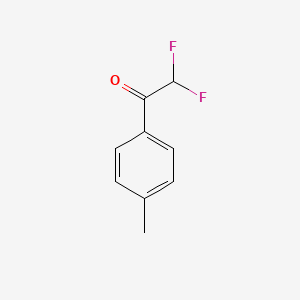

2,2-Difluoro-1-(4-methylphenyl)ethanone

描述

Significance of Fluorine in Contemporary Organic Chemistry Research

Fluorine, the most electronegative element, imparts unique properties to organic molecules when it replaces hydrogen. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to metabolism. nih.gov Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, pKa, and conformational preferences, all of which are critical parameters in drug design. researchgate.netnih.gov These modifications can lead to improved potency, selectivity, and bioavailability of bioactive compounds. researchgate.netscispace.com The strategic placement of fluorine can also facilitate stronger binding interactions with target proteins. researchgate.net

Overview of α,α-Difluoroketone Architectures

The α,α-difluoroketone moiety is a key structural motif found in a variety of synthetic intermediates and biologically active molecules. epo.orgresearchgate.net These compounds serve as valuable building blocks for the synthesis of more complex fluorinated molecules and have direct applications in medicinal chemistry, particularly as inhibitors of hydrolytic enzymes. epo.orgresearchgate.net The gem-difluoromethylene group adjacent to a carbonyl is a bioisostere of a ketone hydrate (B1144303), which can be crucial for enzyme inhibition. The synthesis of α,α-difluoroketones can be achieved through various methods, including the direct fluorination of ketones or the use of pre-fluorinated building blocks. epo.org

Rationale for Comprehensive Research on 2,2-Difluoro-1-(4-methylphenyl)ethanone

This compound, also known as 2,2-difluoro-1-(p-tolyl)ethanone, combines the key features of an α,α-difluoroketone with a p-tolyl group. The methyl group on the phenyl ring offers a site for further functionalization and can influence the electronic properties of the aromatic system. Understanding the synthesis, properties, and reactivity of this specific compound is crucial for its potential application as a building block in the development of new pharmaceuticals and other advanced materials. Its structure presents a valuable scaffold for medicinal chemistry, allowing for the exploration of how the interplay between the difluoromethylketone and the substituted phenyl ring affects biological activity.

Chemical and Physical Properties of this compound

While extensive peer-reviewed studies on the specific properties of this compound are not widely available, its characteristics can be inferred from data on analogous compounds and information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 704-36-9 | aaronchem.combldpharm.comfluorochem.co.ukamadischem.com |

| Molecular Formula | C9H8F2O | aaronchem.com |

| Molecular Weight | 170.16 g/mol | bldpharm.com |

| Boiling Point | 223.3°C at 760 mmHg | amadischem.com |

| Purity | Typically ≥98% | fluorochem.co.uk |

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to those used for other α,α-difluoroketones and acetophenone (B1666503) derivatives. A primary route involves the Friedel-Crafts acylation of toluene (B28343).

In a typical Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com For the synthesis of this compound, toluene would be reacted with a difluoroacetylating agent, such as difluoroacetyl chloride, in the presence of AlCl₃. The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the para-substituted product is generally favored. libretexts.org

An alternative approach involves the direct fluorination of 4-methylacetophenone. Reagents like Selectfluor® are used for the electrophilic fluorination of ketones. researchgate.netscispace.com The reaction proceeds via the enol or enolate form of the ketone.

Research Findings and Applications

Specific research focused solely on this compound is limited in publicly accessible literature. However, research on structurally similar α,α-difluoroketones highlights their potential as valuable intermediates in medicinal chemistry. For instance, α,α-difluoroketones are known to be effective inhibitors of serine proteases. The difluoromethyl group can mimic the tetrahedral intermediate of amide bond hydrolysis, leading to potent enzyme inhibition.

The p-tolyl moiety of this compound provides a handle for further synthetic transformations, allowing for the construction of more complex molecules. The methyl group can be oxidized or halogenated to introduce other functional groups, expanding the synthetic utility of this compound.

属性

IUPAC Name |

2,2-difluoro-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOAJRSRPAQUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301301 | |

| Record name | 2,2-difluoro-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-36-9 | |

| Record name | NSC142248 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-difluoro-1-(4-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 1 4 Methylphenyl Ethanone

Carbonyl Group Reactivity in α,α-Difluoroketones

The presence of two fluorine atoms on the α-carbon significantly enhances the electrophilicity of the carbonyl carbon. nih.govresearchgate.net This is a direct consequence of the strong electron-withdrawing inductive effect of fluorine, which polarizes the carbon-oxygen double bond, making the carbon atom more electron-deficient and thus a prime target for nucleophiles. nih.govlibretexts.org This heightened reactivity distinguishes α,α-difluoroketones from their non-fluorinated counterparts. beilstein-journals.org

The increased electrophilicity of the carbonyl carbon in α,α-difluoroketones makes them highly susceptible to nucleophilic attack. nih.govlibretexts.org This process involves the formation of a new bond between the nucleophile and the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³ and pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

A range of nucleophiles can participate in these additions. For instance, organometallic reagents like Grignard reagents readily add to α,α-difluoroketones to form tertiary alcohols after an acidic workup. acs.orgpsu.edu This reactivity is characteristic of typical carbonyl functionality, although enhanced by the vicinal fluorine atoms. acs.org The general mechanism for nucleophilic addition is a two-step process: initial attack by the nucleophile followed by protonation of the resulting alkoxide. libretexts.org

Table 1: Examples of Nucleophilic Additions to α,α-Difluoroketones

| Nucleophile Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | acs.orgpsu.edu |

| Organometallic | Grignard Reagents (R-MgX) | Tertiary Alcohol | acs.orgpsu.edu |

| Amines | Secondary Amines | 3-Aminocarbonyls | wikipedia.org |

| Cyanide | Hydrogen Cyanide (HCN) | 1,4-Keto-nitriles | wikipedia.org |

| Enolates | Lithium Enolates | β-Hydroxy Ketones | nih.gov |

| Water | H₂O | Hydrate (B1144303) (Gem-diol) | nih.govresearchgate.net |

This table provides a generalized overview of nucleophilic additions applicable to the α,α-difluoroketone class.

Tendencies Towards Hydrate Formation

A notable characteristic of many α,α-difluoromethyl ketones is their propensity to form stable hydrates (gem-diols) in the presence of water. nih.govresearchgate.net The strong electron-withdrawing effect of the difluoromethyl group makes the adjacent carbonyl so electrophilic that it readily reacts with water in a reversible nucleophilic addition. nih.govyoutube.com

The equilibrium between the ketone and the hydrate can significantly favor the hydrate form, a phenomenon less common with non-fluorinated ketones like acetone (B3395972), where the equilibrium lies heavily on the side of the ketone. nih.govyoutube.com Structurally, the hydrate of an α,α-difluoroketone features two hydroxyl groups on the former carbonyl carbon. youtube.com This transformation is readily reversible under both acidic and basic conditions. youtube.com Research has documented the isolation of α,α-difluoroketones as stable, isolable gem-diol hydrates. nih.govresearchgate.net

Alpha-Carbon Reactivity and Enolization Processes

While the fluorine atoms activate the carbonyl group, they also influence the acidity and reactivity of the α-carbon position, primarily through stereoelectronic effects and by stabilizing the corresponding enolate.

Stereoelectronic effects are spatial influences on molecular properties and reactivity that arise from the specific orientation of orbitals. wikipedia.org In α,α-difluoroketones, the orientation of the highly electronegative fluorine atoms and their C-F bonds has a significant impact on reactivity. beilstein-journals.orgresearchgate.net The stability of certain conformations is governed by hyperconjugative interactions, such as the interaction between a filled C-H or C-C sigma orbital (σ) and an empty C-F anti-bonding orbital (σ*). wikipedia.org

These effects can influence the molecule's preferred conformation, which in turn affects its reactivity. beilstein-journals.org For example, for a reaction to proceed efficiently, optimal orbital overlap is often required. Studies on α-halogenated ketones have shown that reactive conformations where the C-X (X=halogen) bond is orthogonal to the carbonyl group are sometimes disfavored for fluoro ketones compared to their chloro or bromo analogs, which can lead to slightly lower reactivity in certain reactions like borohydride reductions. beilstein-journals.org The gauche effect, a specific stereoelectronic interaction, is also a key factor in determining the conformational preferences of fluorinated molecules. wikipedia.org

Despite the presence of electron-withdrawing fluorine atoms, α,α-difluoroenolates can be generated and serve as powerful synthetic intermediates. nih.govwikipedia.org The protons on the carbon bearing the fluorine atoms are not typically acidic enough for easy removal. Instead, difluoroenolates are often accessed through indirect methods. masterorganicchemistry.com

One effective strategy involves the decarboxylation of α,α-difluoro-β-keto esters or their salts. nih.govresearchgate.net This process generates the desired difluoroenolate, which can then be trapped by an electrophile in an aldol-type reaction to form α,α-difluoro-β-hydroxy ketones. nih.govresearchgate.net Another mild and versatile method involves the fragmentation of highly α-fluorinated gem-diols. nih.govnih.gov Treatment of these gem-diols with a mild base can induce the release of trifluoroacetate (B77799), generating an α,α-difluoroenolate that can be immediately trapped by various electrophiles, such as halogen sources, to produce α-halo-α,α-difluoromethyl ketones. nih.govnih.gov

Once generated, these enolates can participate in a variety of carbon-carbon bond-forming reactions, including:

Aldol (B89426) Reactions: Reacting with aldehydes and ketones to yield α,α-difluoro-β-hydroxy ketones. nih.gov

Arylation Reactions: Palladium-catalyzed coupling reactions with aryl halides to produce α-aryl-α,α-difluoroketones. acs.org This often proceeds through the formation of an arylpalladium fluoroenolate complex. acs.org

Halogenation: Trapping with electrophilic halogen sources (e.g., NCS, I₂) to form α-halo-α,α-difluoromethyl ketones. nih.govnih.gov

Reduction Chemistry of the Ketone Moiety

The ketone moiety of 2,2-Difluoro-1-(4-methylphenyl)ethanone can be reduced to the corresponding secondary alcohol. Standard reducing agents such as sodium borohydride (NaBH₄) are effective for this transformation. acs.orgpsu.edu The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org

Comparative studies on the reduction of α-halogenated ketones have revealed interesting reactivity trends. beilstein-journals.org While the orbital overlap in α-halogenated ketones generally activates the carbonyl group towards nucleophilic addition compared to non-halogenated ketones, α-fluoro ketones have been observed to be slightly less reactive towards borohydride reduction than their α-chloro and α-bromo counterparts. beilstein-journals.org This counterintuitive result is attributed to stereoelectronic effects, where the optimal conformation for reduction (requiring good orbital overlap) is less favored in the case of the fluoro ketones. beilstein-journals.org

Further Functionalization of the Aromatic Ring

The aromatic ring of this compound, a substituted toluene (B28343) derivative, is amenable to further functionalization through various organic reactions. The presence of the methyl group and the deactivating, meta-directing difluoroacetyl group influences the regioselectivity of these transformations.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are primary methods for introducing new functional groups onto the benzene (B151609) ring. rsc.orgnih.gov The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing difluoroacetyl group determines the position of electrophilic attack. Computational studies on similar toluene derivatives suggest that the substitution pattern is a result of a complex interplay of electronic and steric factors. irjet.net

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. The regioselectivity of nitration on substituted acetophenones is highly dependent on the reaction conditions. nih.gov For this compound, the incoming electrophile is directed to the positions ortho to the activating methyl group and meta to the deactivating difluoroacetyl group. This typically results in the formation of 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethanone.

Halogenation: The aromatic ring can also be halogenated, for instance, through bromination using reagents like N-bromosuccinimide (NBS). The regioselectivity of this reaction is also governed by the directing effects of the existing substituents. The bromination of thiophene-containing diketopyrrolopyrroles with NBS has been studied, highlighting the need for careful control of reaction conditions to achieve desired outcomes. researchgate.net For the target molecule, bromination is expected to occur at the position ortho to the methyl group and meta to the difluoroacetyl group, yielding 2,2-Difluoro-1-(3-bromo-4-methylphenyl)ethanone.

Once functionalized, these derivatives serve as valuable intermediates for further transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated derivatives of this compound are key substrates for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. nih.govnih.govtcichemicals.comresearchgate.net This method is highly versatile and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-derivative with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a powerful tool for synthesizing arylamines.

The table below summarizes the expected functionalization reactions on the aromatic ring of this compound and subsequent cross-coupling reactions.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethanone |

| Bromination | NBS, CCl₄, heat | 2,2-Difluoro-1-(3-bromo-4-methylphenyl)ethanone |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | 2,2-Difluoro-1-(4-methyl-[1,1'-biphenyl]-3-yl)ethanone |

| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, heat | 2,2-Difluoro-1-(4-methyl-3-(morpholin-4-yl)phenyl)ethanone |

Mechanistic Investigations of Reaction Pathways

The reaction pathways for the functionalization of this compound are understood through detailed mechanistic studies of related systems.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process. nih.gov First, the aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of the reaction on this compound is dictated by the stability of the intermediate arenium ion. The electron-donating methyl group stabilizes the positive charge when the electrophile attacks the ortho or para positions relative to it. Conversely, the electron-withdrawing difluoroacetyl group destabilizes the arenium ion, particularly when the positive charge is adjacent to it, thus directing the incoming electrophile to the meta position. Computational studies on the nitration of toluene have provided deep insights into the dynamics and regiochemistry of such reactions. irjet.net

Palladium-Catalyzed Cross-Coupling: The catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established.

Advanced Spectroscopic Characterization Techniques for 2,2 Difluoro 1 4 Methylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,2-Difluoro-1-(4-methylphenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular architecture.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the methyl group protons, and the methine proton of the difluoroethyl group are expected.

The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' system, in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The two protons ortho to the carbonyl group are chemically equivalent, as are the two protons meta to the carbonyl group. The methyl group attached to the benzene ring will present as a sharp singlet around 2.4 ppm, as it has no adjacent protons to couple with.

A key feature of the spectrum is the signal for the proton of the difluoromethyl group (-CHF₂). This proton is coupled to the two adjacent fluorine atoms, resulting in a triplet signal (a 1:2:1 pattern) due to homonuclear coupling (²J-HF). This signal is expected to appear further downfield, typically between 6.0 and 6.5 ppm, due to the deshielding effect of the adjacent carbonyl group and the two electronegative fluorine atoms. In some related acetophenone (B1666503) structures, through-space couplings between fluorine and protons can be observed, which provide conformational information. acs.orgnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~ 7.9 | Doublet | ~ 8.0 | 2H, Aromatic (ortho to C=O) |

| ~ 7.3 | Doublet | ~ 8.0 | 2H, Aromatic (meta to C=O) |

| ~ 6.2 | Triplet | ~ 54 (²J-HF) | 1H, -CHF₂ |

| ~ 2.4 | Singlet | N/A | 3H, -CH₃ |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are anticipated in the broadband proton-decoupled spectrum, corresponding to the nine carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to symmetry).

The carbonyl carbon (C=O) is typically found at the low-field end of the spectrum (185-195 ppm) and will likely appear as a triplet due to coupling with the two fluorine atoms (²J-CF). The difluoromethyl carbon (-CHF₂) is a prominent feature, appearing as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹J-CF), typically in the range of 110-120 ppm. The aromatic carbons will resonate in the 125-145 ppm range, and the methyl carbon will appear upfield around 21 ppm. The chemical shifts of sp²-hybridized carbons generally absorb from 110 to 220 δ, while carbonyl carbons are found between 160 to 220 δ. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 190 | Triplet (²J-CF) | C=O |

| ~ 145 | Singlet | Quaternary Aromatic (C-CH₃) |

| ~ 131 | Singlet | Quaternary Aromatic (C-C=O) |

| ~ 130 | Singlet | Aromatic CH (ortho to C=O) |

| ~ 129 | Singlet | Aromatic CH (meta to C=O) |

| ~ 115 | Triplet (¹J-CF) | -CHF₂ |

| ~ 21 | Singlet | -CH₃ |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single proton on the same carbon (²J-HF). The chemical shift of this signal can provide information about the electronic environment of the fluorine atoms. For compounds containing a difluoroacetyl group, the ¹⁹F chemical shift is often observed in the region of -120 to -130 ppm. chemrxiv.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~ -126 | Doublet | ~ 54 (²J-HF) | -CHF₂ |

Mass Spectrometry (MS) for Molecular Fingerprinting and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical electron ionization (EI) GC-MS experiment, the molecule is fragmented in a reproducible manner, generating a characteristic mass spectrum.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 170. The fragmentation pattern would likely be dominated by cleavage adjacent to the carbonyl group. Key expected fragments include the p-tolylcarbonyl cation ([CH₃C₆H₄CO]⁺) at m/z 119 and the p-tolyl cation ([CH₃C₆H₄]⁺) at m/z 91, which would be a very stable and likely prominent peak. The loss of the difluoromethyl radical would also be a probable fragmentation pathway. This pattern can be compared to the known spectrum of the non-fluorinated analog, 1-(4-methylphenyl)ethanone, which also shows major fragments at m/z 119 and 91. nist.govnist.gov

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion Structure | Description |

| 170 | [C₉H₈F₂O]⁺ | Molecular Ion (M⁺) |

| 119 | [CH₃C₆H₄CO]⁺ | Acylium ion (Loss of •CHF₂) |

| 91 | [CH₃C₆H₄]⁺ | p-Tolyl cation (Loss of CO from m/z 119) |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an essential technique for confirming the elemental composition of a compound. nih.gov Unlike standard MS, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of a precise elemental formula. cnr.it Using a soft ionization technique such as electrospray ionization (ESI), LC-HRMS typically analyzes the protonated molecule, [M+H]⁺. For this compound, this would allow for the unambiguous confirmation of its molecular formula, C₉H₈F₂O. This technique is particularly valuable for differentiating between compounds with the same nominal mass but different elemental compositions.

Table 5: LC-HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₉F₂O⁺ | 171.06156 |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. While a specific experimental spectrum for this compound is not widely available in public literature, the expected characteristic absorption bands can be predicted based on the analysis of its structural components and comparison with related molecules like 1-(4-methylphenyl)ethanone. nist.govnist.gov

Key expected IR absorption bands for this compound would include:

C=O (Carbonyl) Stretch: The ketone functional group is the most prominent feature. In typical ketones, this stretching vibration appears in the range of 1715-1680 cm⁻¹. However, the presence of two electron-withdrawing fluorine atoms on the adjacent α-carbon is expected to cause a significant shift to a higher wavenumber (hypsochromic or blue shift), likely placing the C=O stretch in the region of 1725-1750 cm⁻¹.

C-F (Carbon-Fluorine) Stretches: The C-F bonds will produce strong absorption bands, typically found in the 1100-1000 cm⁻¹ region. The presence of a CF₂ group would likely result in two distinct stretching bands (symmetric and asymmetric) within this range.

Aromatic C-H Stretches: These vibrations from the p-tolyl group would appear as a series of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretches: The vibrations of the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches and Bends: The methyl group (CH₃) on the tolyl ring will exhibit stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The precise positions of these bands provide a reliable method for confirming the presence of the carbonyl group, the difluoro-ethyl moiety, and the 4-methylphenyl ring system.

Raman Microspectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in confirming specific structural features.

Expected prominent signals in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the para-substituted benzene ring would produce a particularly strong Raman signal, providing clear evidence for the aromatic substructure.

C=O Stretch: The carbonyl stretch, while also IR active, would be observable in the Raman spectrum, though typically with weaker intensity than in the IR.

Symmetric CF₂ Stretch: The symmetric stretching vibration of the difluoromethylene group is expected to be a strong signal in the Raman spectrum.

C-C Framework Vibrations: The stretching vibrations of the carbon skeleton, including the bond between the aromatic ring and the carbonyl group, would also be Raman active.

Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and help assign the vibrational modes observed in experimental IR and Raman spectra. nsf.govcardiff.ac.ukresearchgate.net These calculations can provide a theoretical framework for understanding the vibrational characteristics of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

The crystallographic study of the dichloro-analog reveals key structural features that are likely to be conserved in the difluoro compound:

Near-Planar Conformation: The molecule is found to be nearly planar, with a small dihedral angle between the phenyl ring and the carbonyl group. nih.gov This planarity facilitates conjugation between the aromatic ring and the carbonyl system.

Molecular Packing: The crystal packing is stabilized by intermolecular interactions. In the case of the dichloro-analog, weak C-H···O hydrogen bonds are observed. nih.gov Similar interactions would be expected to influence the packing of the difluoro compound.

The replacement of chlorine with smaller, more electronegative fluorine atoms would likely result in shorter C-halogen bond lengths and potentially subtle adjustments in the bond angles around the α-carbon. The unit cell dimensions and crystal packing could also differ due to these changes in molecular size and intermolecular forces.

Table 1: Crystallographic Data for the Analogous Compound 2,2-Dichloro-1-(4-methylphenyl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Cl₂O |

| Formula Weight | 203.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.650 (5) |

| b (Å) | 9.959 (7) |

| c (Å) | 14.475 (11) |

| β (°) | 92.921 (9) |

| Volume (ų) | 957.4 (12) |

| Z (Molecules per unit cell) | 4 |

Advanced Spectroscopic Corroboration Studies

A comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The data from IR and Raman spectroscopy would confirm the presence of all key functional groups and provide a vibrational fingerprint of the molecule. X-ray crystallography would then offer an unambiguous determination of the solid-state conformation, bond lengths, and angles.

The information from these techniques is mutually reinforcing. For instance, the C=O bond length determined by X-ray crystallography would correlate with the frequency of the C=O stretching vibration observed in the IR and Raman spectra. A shorter, stronger bond would correspond to a higher vibrational frequency. Similarly, the planarity and symmetry of the molecule as revealed by crystallography would help in the assignment of specific modes in the vibrational spectra. Together, these advanced methods provide a complete and corroborated picture of the molecular and solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations of 2,2 Difluoro 1 4 Methylphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds that may be challenging to study experimentally or for providing deeper insights into observed phenomena.

The presence of the electron-withdrawing difluoromethyl group (-CHF2) and the carbonyl group significantly influences the electronic landscape of the aromatic ring. DFT studies on similar acetophenone (B1666503) derivatives have shown that such substituents modulate the electron density distribution across the phenyl ring and the acyl group. worldscientific.comresearchhub.comresearchgate.net In 2,2-Difluoro-1-(4-methylphenyl)ethanone, the two fluorine atoms and the oxygen atom create a highly electrophilic carbonyl carbon, a key feature that dictates its reactivity.

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are used to predict NMR chemical shifts. worldscientific.com Predicting ¹H and ¹³C NMR spectra is relatively routine, but ¹⁹F NMR presents unique challenges due to the large chemical shift range and high sensitivity of fluorine to its electronic environment. For this compound, computational prediction of the ¹⁹F chemical shift would be crucial for its characterization. Studies on other fluorinated compounds show that accurate prediction often requires high-level basis sets that include diffuse functions, such as 6-31++G(d,p), to properly describe the behavior of fluorine's lone pairs. qmul.ac.uk

Furthermore, through-space spin-spin couplings are a notable feature in fluorinated acetophenones. For instance, in 2'-fluoro-substituted acetophenones, couplings between the ortho-fluorine and the acetyl protons (⁵JHF) or carbon (⁴JCF) are observed, providing direct evidence of their spatial proximity. nih.govnih.govacs.org While the fluorine atoms in this compound are on the ethyl group, similar through-space interactions with the aromatic protons on the tolyl group could be anticipated and calculated.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Computational methods allow for the detailed analysis of bond lengths, bond angles, dihedral angles, and conformational preferences.

For this compound, a key conformational aspect is the rotation around the single bond connecting the carbonyl carbon and the aromatic ring. Studies on analogous 2'-fluoroacetophenones have demonstrated a strong preference for an s-trans conformation, where the carbonyl oxygen and the ortho-substituent on the ring are oriented away from each other. nih.govnih.govacs.org This preference is driven by the minimization of steric and electrostatic repulsion. It is highly probable that this compound also adopts a conformation where the bulky difluoromethyl group is positioned to minimize interaction with the tolyl ring.

While a specific crystal structure for the title compound is not available, data from the closely related 2,2-Dichloro-1-(4-methylphenyl)ethanone reveals an almost planar molecule, with a dihedral angle of 15.5(2)° between the benzene (B151609) ring and the carbonyl group plane. nih.gov This suggests a similar near-planar arrangement for the difluoro analog, though differences in bond lengths (C-F vs. C-Cl) and electrostatic interactions would cause minor variations.

A representative table of calculated geometric parameters for a similar ketone, acetophenone, is provided below to illustrate typical values.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | Car-Cacyl | 1.49 Å |

| Bond Angle | Car-C-O | 121.5° |

| Bond Angle | Car-C-CH3 | 118.5° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic sites, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (tolyl) ring, while the LUMO is centered on the electrophilic carbonyl group, specifically the carbon atom. nih.gov The two fluorine atoms strongly lower the energy of the LUMO, making the carbonyl carbon highly susceptible to nucleophilic attack. nih.govnih.gov This is a characteristic feature of α,α-difluoromethyl ketones.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. researchgate.net DFT calculations can provide quantitative values for these energies.

The table below presents typical calculated HOMO, LUMO, and energy gap values for acetophenone and a related nitroacetophenone to illustrate the influence of substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acetophenone | -6.58 | -1.95 | 4.63 |

| 2-Nitroacetophenone | -7.21 | -3.15 | 4.06 |

The data illustrates that the electron-withdrawing nitro group lowers the HOMO and LUMO energies and reduces the energy gap, suggesting increased reactivity compared to unsubstituted acetophenone. A similar, and likely more pronounced, effect would be expected for the strongly electron-withdrawing difluoromethyl group in the title compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Mechanistic Insights from Transition State Modeling

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is a powerful method for locating and characterizing these fleeting structures. By calculating the energy of the transition state, one can determine the activation energy (Ea) of a reaction, which is directly related to the reaction rate.

For reactions involving this compound, such as its reduction or its reaction with a nucleophile, transition state modeling could provide crucial mechanistic details. For example, in the nucleophilic addition to the carbonyl carbon, calculations would model the approach of the nucleophile, the formation of the new bond, and the simultaneous rehybridization of the carbonyl carbon from sp² to sp³.

Computational studies on the formation of α-difluoromethyl ketones have utilized transition state modeling to understand the energetics of the radical addition step. qmul.ac.uk Additionally, difluoromethyl ketones are known to act as transition state mimics, particularly in biological systems where they can form stable tetrahedral hemiketals with serine residues in enzyme active sites. olemiss.edu Modeling these interactions is key to designing potent enzyme inhibitors. While specific transition state calculations for reactions of this compound are not documented in the literature, the established methodologies are fully applicable to elucidating its reaction pathways. researchhub.comnih.gov

Theoretical Assessment of Fluorine Substituent Effects

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties. In the case of this compound, the two fluorine atoms on the α-carbon play a significant role in modifying the electronic structure and reactivity of the molecule. Computational studies on related fluorinated acetophenones and other carbonyl compounds provide valuable insights into these effects.

Theoretical investigations have shown that fluorine substituents exert strong stereoelectronic effects. nih.gov The high electronegativity of fluorine leads to a significant inductive effect (-I effect), withdrawing electron density from the adjacent carbon atom. This effect can influence the reactivity of the carbonyl group and the acidity of nearby protons.

Computational studies on the reaction of fluorine atoms with acetone (B3395972) have revealed that the reaction can proceed via two main pathways: direct hydrogen abstraction or addition to the carbonyl double bond. researchgate.netnih.gov While this is a study of a different reaction, it highlights the complex interactions fluorine can have within a ketone environment. In the context of this compound, density functional theory (DFT) calculations would be instrumental in elucidating the preferred conformations and the impact of the difluoromethyl group on the rotational barriers of the molecule. For instance, studies on 2'-fluoro-substituted acetophenone derivatives have shown that fluorine substitution can control the conformational preferences of the molecule, favoring an s-trans conformation to minimize repulsion between the fluorine and carbonyl oxygen atoms. nih.govacs.org

Furthermore, the presence of two fluorine atoms is known to stabilize carbanions, an effect that has been explored computationally. rsc.org This suggests that the α-carbon in this compound would have a modified reactivity profile compared to its non-fluorinated analog.

Key Theoretical Findings on Fluorine Substituent Effects:

| Effect | Description | Theoretical Methodologies | Relevance to this compound |

| Inductive Effect (-I) | Withdrawal of electron density by the highly electronegative fluorine atoms. | DFT, Ab initio calculations | Increased electrophilicity of the carbonyl carbon. |

| Stereoelectronic Effects | Influence on molecular conformation and stability. nih.gov | NMR spectroscopy, DFT calculations, X-ray crystallography nih.govacs.org | Potential preference for specific rotamers to minimize steric and electronic repulsion. |

| Stabilization of Anions | The electron-withdrawing nature of fluorine can stabilize an adjacent carbanion. rsc.org | X-ray crystallography, NMR spectroscopy, Computational studies rsc.org | Modified reactivity at the α-carbon. |

Energy Frameworks and Intermolecular Interactions in Solid State

For a molecule like this compound, the primary intermolecular interactions expected in the solid state would include:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, likely interacting with hydrogen atoms from the methyl group or the aromatic ring of neighboring molecules. nih.gov

C-H···F Interactions: While organic fluorine is a weak hydrogen bond acceptor, short C-H···F contacts are often observed in the crystal packing of fluorinated compounds. nih.gov

π-π Stacking: The presence of the 4-methylphenyl (p-tolyl) group allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Hirshfeld surface analysis of a related compound, (E)-1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-2-(4-methoxyphenyl)diazene, revealed that H···H, Cl···H, and C···H contacts were the most significant contributors to the crystal packing. nih.gov For this compound, we can anticipate that H···H, F···H, and C···H interactions will be dominant. The two-dimensional fingerprint plots derived from Hirshfeld surface analysis would quantify the percentage contribution of each type of interaction.

Predicted Intermolecular Interactions and Their Contributions:

| Interaction Type | Description | Expected Contribution | Supporting Evidence from Analogous Compounds |

| H···H | Interactions between hydrogen atoms on neighboring molecules. | Major contributor | Dominant interaction in many organic crystals. nih.govnih.gov |

| F···H/H···F | Interactions involving fluorine and hydrogen atoms. | Significant contributor | Analogous to Cl···H/H···Cl interactions in chlorinated compounds. nih.gov |

| C···H/H···C | Interactions between carbon and hydrogen atoms, often part of C-H···π interactions. | Significant contributor | Commonly observed in aromatic compounds. nih.govnih.gov |

| O···H/H···O | Hydrogen bonding involving the carbonyl oxygen. | Moderate contributor | C-H···O bonds stabilize the crystal packing in related ketones. nih.gov |

| C···C | Indicative of π-π stacking interactions. | Minor to moderate contributor | Depends on the specific packing arrangement of the aromatic rings. nih.gov |

Applications of 2,2 Difluoro 1 4 Methylphenyl Ethanone in Advanced Organic Synthesis and Materials Science

Key Intermediate in the Synthesis of Complex Organic Scaffolds

2,2-Difluoro-1-(4-methylphenyl)ethanone serves as a crucial intermediate in the construction of intricate molecular frameworks, particularly heterocyclic compounds with potential biological activity. The reactivity of its ketone and difluoromethylene groups allows for a variety of chemical transformations, making it a valuable starting point for multi-step syntheses.

For instance, this difluorinated ketone can be a precursor for the synthesis of complex heterocyclic systems. While direct examples are not extensively documented in readily available literature, the analogous compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, is utilized in the preparation of substituted mandelic acids, which are themselves important intermediates in organic synthesis. uni.lu The reactivity of the dihalomethyl ketone functionality is a key aspect of these transformations. The synthesis of bioactive heterocycles is a significant area of research, with applications in pharmaceuticals and agrochemicals. ijnrd.orgresearchgate.netnih.govsemanticscholar.org The structural motifs present in this compound make it a promising candidate for the development of novel synthetic routes to such complex scaffolds.

Building Block for Fluorinated Molecular Architectures

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. As such, fluorinated building blocks are in high demand for the construction of novel molecular architectures with tailored characteristics. This compound is a prime example of such a building block. google.comsemanticscholar.org

The presence of the difluoromethylene group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final molecule. This makes it an attractive component in the design of new pharmaceuticals and agrochemicals. The synthesis of optically pure fluorinated organic azides, which are valuable synthons, highlights the importance of fluorinated precursors in creating diverse molecular structures. google.com The development of new methods for the synthesis of fluorinated building blocks is an active area of research, with techniques like halofluorination being explored to create novel fluorine-containing small molecules. ijnrd.orgnih.gov

Role in Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The difluoromethylene (CF2) group is a well-established bioisostere for various functional groups, including the carbonyl group, ether oxygen, and even a methylene (B1212753) group in certain contexts. dicp.ac.cnu-tokyo.ac.jp The introduction of a CF2 group can lead to improved metabolic stability and enhanced binding interactions. u-tokyo.ac.jpsigmaaldrich.comnih.govrsc.org

The compound this compound provides a readily available source of the p-tolyl-substituted difluoroacetyl moiety. This can be incorporated into lead compounds to replace a metabolically labile ketone or to modulate the electronic and conformational properties of a molecule. The difluoromethylene group's ability to act as a hydrogen bond acceptor, while being more lipophilic than a hydroxyl or thiol group, offers a unique tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. u-tokyo.ac.jp For example, the replacement of a sulfonamide group in celecoxib (B62257) analogues with other functionalities is a documented bioisosteric modification strategy. u-tokyo.ac.jp

Precursor for Advanced Fluorinated Materials

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of materials science. The introduction of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties to polymers and liquid crystals. While direct evidence of the use of this compound in the synthesis of specific advanced fluorinated materials is not prominently reported, its structural features suggest its potential as a precursor.

For instance, fluorinated ketones are known to be building blocks for fluoropolymers. Although specific patents for this compound are not readily found, a patent for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone highlights the industrial importance of such fluorinated ketones as intermediates for pesticidally active compounds. google.com The development of new fluorinated materials is an ongoing endeavor, with research into areas like fluorinated liquid crystals and fluoropolymers seeking novel building blocks to achieve desired material properties.

Development of Specialty Chemicals and Functional Molecules

This compound serves as a versatile starting material for the synthesis of a variety of specialty chemicals and functional molecules. Its reactivity allows for transformations into other valuable compounds. For example, the corresponding dichlorinated analog, 2,2-dichloro-1-(4-methylphenyl)ethanone, is a known compound with documented synthetic utility. uni.lu

The synthesis of α,α-difluoro-β-ketosulfones can be achieved through the nucleophilic fluoroalkylation of esters, demonstrating a pathway to other functionalized difluorinated compounds. Furthermore, related fluorinated ethanone (B97240) derivatives, such as 2,2-difluoro-1-(4-thiophen-2-ylphenyl)ethanone and 2,2-difluoro-2-(2-methoxyphenyl)-1-(p-tolyl)ethanone, are available commercially, indicating their utility in research and development for creating new molecules with specific functions. sigmaaldrich.comnih.gov

Contributions to Enantioselective Synthesis

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound, as a prochiral ketone, represents a valuable substrate for enantioselective reduction to produce chiral difluorinated alcohols. These chiral alcohols are important building blocks for the synthesis of more complex, stereochemically defined molecules. nih.gov

The asymmetric hydrogenation of fluorinated olefins is a well-established method for producing chiral fluorinated compounds. dicp.ac.cnnih.gov For example, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates yields enantioenriched α,α-difluorinated carboxylic esters with high enantioselectivity. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of trisubstituted alkenyl fluorides provides access to chiral organofluorine molecules. nih.gov The asymmetric transfer hydrogenation of unsaturated ketones using ruthenium catalysts is another powerful technique for generating chiral alcohols. semanticscholar.org Although specific studies detailing the enantioselective reduction of this compound are not widespread, the existing methodologies for similar fluorinated ketones suggest its high potential as a substrate in this area. The development of catalytic asymmetric methods for the synthesis of chiral monofluoroalkenes and gem-difluoroalkenes continues to be an active area of research. nih.gov

Conclusion and Future Research Perspectives for 2,2 Difluoro 1 4 Methylphenyl Ethanone

Synthesis and Scalability Challenges

The efficient and scalable synthesis of 2,2-Difluoro-1-(4-methylphenyl)ethanone is a foundational challenge that underpins its further investigation and application. While specific literature on the synthesis of this exact molecule is not abundant, plausible synthetic routes can be inferred from the preparation of analogous α,α-dihalo ketones.

One common approach involves the direct halogenation of the parent ketone, 1-(4-methylphenyl)ethanone. For instance, the related compound 2,2-Dichloro-1-(4-methylphenyl)ethanone has been synthesized by the chlorination of 1-(p-tolyl)ethanone using concentrated hydrochloride and hydrogen peroxide. nih.gov A similar strategy using a suitable fluorinating agent could potentially yield the desired difluoro compound. However, direct fluorination can be challenging to control and may lead to a mixture of mono-, di-, and trifluorinated products.

Alternative methods, such as the fluorination of precursor ketones, are also viable. smolecule.com The scalability of such processes often hinges on the cost and availability of the fluorinating agents, as well as the safety and environmental impact of the reaction conditions. The development of catalytic and more atom-economical fluorination methods would be a significant step forward in making this compound and related compounds more accessible for large-scale applications.

Table 1: Potential Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Relevance |

| 1-(4-methylphenyl)ethanone | 122-00-9 | Starting material for halogenation |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone | Not Available | Dichloro analog, synthesis provides a comparative route |

| 2-Chloro-2,2-difluoro-1-(4-fluoro-2-methylphenyl)ethanone | 89264-09-5 | Related compound, synthesis involves fluorination of a ketone |

| 2',3'-difluoro-4'-methylacetophenone | Not Available | Isomeric compound |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 394-59-2 | Trifluoro analog |

Novel Reactivity and Cascade Transformations

The presence of the gem-difluoro group adjacent to the carbonyl function in this compound is expected to confer unique reactivity. α-Halogenated ketones are known to be highly reactive electrophiles. smolecule.com The strong electron-withdrawing nature of the two fluorine atoms activates the carbonyl group towards nucleophilic attack.

This enhanced reactivity opens the door to a variety of chemical transformations. For example, reduction of the carbonyl group could lead to the corresponding difluorinated alcohol, a valuable chiral building block. Nucleophilic substitution of the fluorine atoms, although generally more difficult than with other halogens, could provide access to a range of other functionalized products.

Furthermore, the unique electronic and steric environment of this compound makes it an interesting candidate for cascade reactions. These are multi-step reactions that occur in a single pot, offering a highly efficient route to complex molecular architectures. The development of novel cascade transformations initiated by the reaction of this difluoro ketone would be a significant contribution to synthetic methodology.

Integration of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing its applications. A combination of advanced spectroscopic and crystallographic techniques would be essential for its complete characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. In addition to standard ¹H and ¹³C NMR, ¹⁹F NMR spectroscopy would provide direct information about the fluorine environment. acs.org Through-space spin-spin couplings between fluorine and nearby protons or carbons can offer valuable insights into the molecule's conformational preferences in solution. acs.org

For a definitive solid-state structure, single-crystal X-ray diffraction would be invaluable. While the crystal structure of the dichloro-analog, 2,2-Dichloro-1-(4-methylphenyl)ethanone, has been reported, obtaining a similar structure for the difluoro compound would allow for a detailed comparison of bond lengths, bond angles, and intermolecular interactions. nih.gov This data would be instrumental for computational modeling efforts.

Table 2: Key Characterization Data for Analogous Compounds

| Compound | Technique | Key Findings | Reference |

| 2'-Fluoro-substituted acetophenones | ¹H, ¹³C, ¹⁹F NMR | Conformational preferences determined by through-space couplings | acs.org |

| 2,2-Dichloro-1-(4-methylphenyl)ethanone | X-ray Crystallography | Planar molecule with specific C-Cl bond lengths and intermolecular C-H···O hydrogen bonds | nih.gov |

| 2,2-Difluoro-1-(4-(methylthio)phenyl)ethan-1-one | Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern identified | spectrabase.com |

Predictive Power of Computational Models

In synergy with experimental work, computational modeling can provide deep insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, can be employed to predict its stable conformations, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts. acs.org

Furthermore, computational models can be used to explore reaction mechanisms and predict the feasibility of novel transformations. By calculating the energy profiles of different reaction pathways, researchers can identify the most likely products and optimize reaction conditions. This predictive power can significantly accelerate the discovery of new reactions and applications for this compound.

Horizon of Applications in Chemical Sciences

The unique properties of this compound suggest a broad range of potential applications in the chemical sciences. Its role as a versatile building block in organic synthesis is a primary area of interest. The difluoromethyl group is a bioisostere for hydroxyl and thiol groups and can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.

In medicinal chemistry, α,α-difluoro ketones are known to be effective inhibitors of various enzymes, particularly proteases. The electrophilic carbonyl carbon can form a covalent adduct with active site nucleophiles, leading to potent and often irreversible inhibition. This makes this compound a promising scaffold for the development of new therapeutic agents.

Beyond medicinal chemistry, fluorinated ketones have also been explored for applications in materials science and agrochemicals. For instance, certain fluorinated ketones have been patented for use in fire extinguishing compositions. google.com The specific properties of the p-tolyl substituent in this compound might lead to novel applications in these or other areas.

Interdisciplinary Research Opportunities

The study of this compound offers numerous opportunities for interdisciplinary research. The synthesis and characterization of this compound lie at the heart of organic chemistry, while the investigation of its biological activity requires collaboration with biochemists, pharmacologists, and molecular biologists.

The design and synthesis of novel enzyme inhibitors based on this scaffold, for example, would necessitate a close interplay between computational chemists, who can model the binding interactions, and synthetic chemists, who can prepare the target molecules. Subsequent biological evaluation would then be carried out by biologists.

Similarly, the exploration of this compound in materials science would involve collaboration with polymer chemists and materials scientists to incorporate it into new materials and evaluate their properties. Such interdisciplinary efforts will be key to unlocking the full potential of this compound and other novel fluorinated molecules.

常见问题

Q. What are the common synthetic routes for 2,2-Difluoro-1-(4-methylphenyl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where 4-methylbenzene reacts with a difluoroacetyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene for polar aprotic conditions.

- Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation .

Alternatively, the Perkin reaction can be adapted using trifluoroacetic anhydride and sodium acetate under reflux, though yields may vary due to steric effects from the difluoro group .

Q. Which spectroscopic and thermodynamic characterization methods are most reliable for this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV reveals characteristic fragment ions (e.g., m/z 154 [M⁺ – F], 139 [M⁺ – CF₂]) .

- Infrared (IR) : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Thermodynamic Data : Boiling point (498.2 K at 0.981 bar) and enthalpy of vaporization (59.6 kJ/mol at 303 K) are critical for purification .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing difluoro group activates the ketone toward nucleophilic attack. For example:

- Grignard Reagents : React at the carbonyl carbon, but steric hindrance from the 4-methyl group may reduce yields.

- Reductions : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ risks over-reduction .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., reduced-pressure vs. ambient boiling points). To reconcile

Cross-reference NIST-subscribed datasets for phase-change data under standardized conditions .

Validate using gas chromatography (GC) with internal standards under controlled pressure .

Example: NIST reports a boiling point of 498.2 K at 0.981 bar, differing from ambient-pressure studies due to vapor-liquid equilibrium shifts .

Q. What computational strategies are effective in predicting the electronic effects of fluorine substituents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites influenced by fluorine.

- Quantitative Structure-Property Relationship (QSPR) : Correlate Hammett σₚ values (-0.15 for -CF₂) with reaction outcomes (e.g., acyl transfer rates) .

- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate charge distribution modeling .

Q. How can X-ray crystallography challenges (e.g., twinning) be addressed for structural validation?

- Methodological Answer :

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. For twinned crystals:

- Apply HKLF5 format to handle overlapping reflections.

- Validate with R₁ < 0.05 and wR₂ < 0.15 thresholds .

- Example: A related dichloro analog (2,2-dichloro-1-(4-methylphenyl)ethanone) was resolved with R = 0.054 using SHELX .

Q. What experimental design principles optimize solvent selection for high-yield synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvent polarity (ε) and donor number (DN) to assess yield.

| Solvent | ε | DN | Yield (%) |

|---|---|---|---|

| DCM | 8.9 | 0 | 78 |

| Toluene | 2.4 | 0.1 | 62 |

| DMF | 36.7 | 26 | 45 |

- Polar aprotic solvents (e.g., DCM) minimize side reactions compared to coordinating solvents like DMF .

Data Contradiction Analysis

Q. How do substituent effects (e.g., -CF₂ vs. -CH₃) influence mass spectral fragmentation patterns?

- Methodological Answer : Compare with analogs (e.g., 2,2-Difluoro-1-(4-methoxyphenyl)ethanone):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。